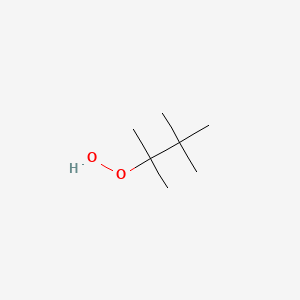

2,3,3-Trimethylbutane-2-peroxol

Beschreibung

BenchChem offers high-quality 2,3,3-Trimethylbutane-2-peroxol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3-Trimethylbutane-2-peroxol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

62696-04-2 |

|---|---|

Molekularformel |

C7H16O2 |

Molekulargewicht |

132.20 g/mol |

IUPAC-Name |

2-hydroperoxy-2,3,3-trimethylbutane |

InChI |

InChI=1S/C7H16O2/c1-6(2,3)7(4,5)9-8/h8H,1-5H3 |

InChI-Schlüssel |

NSQZOGMXDSPYGW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(C)(C)OO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfuric Acid Catalysis

In a representative procedure, 2,3,3-trimethylbutanol is combined with 30–55 wt.% hydrogen peroxide in the presence of concentrated sulfuric acid at 20–25°C. The reaction proceeds via protonation of the alcohol, followed by nucleophilic attack by hydrogen peroxide. Key parameters include:

Post-reaction cooling to <40°C enables phase separation, with the upper organic layer containing 2,3,3-trimethylbutane-2-peroxol (purity: 72–81%, yield: 69–87%). Comparative studies demonstrate that omitting the acid catalyst reduces yields to <70%, underscoring the necessity of proton donation for efficient peroxidation.

Solid Superacid Catalysis

Recent advancements employ solid superacids like H₂SO₄/SiO₂ or SO₄²⁻/ZrO₂, which enhance recyclability and reduce waste acidity. A typical protocol involves:

-

Mixing 2,3,3-trimethylbutanol with citric acid (mass ratio 7:1–12:1).

-

Adding H₂O₂ (25–55 wt.%) and solid superacid (1–1.5 mmol H⁺/g).

This method achieves 87% yield with 80.85% purity, outperforming homogeneous acid systems by minimizing side reactions. The catalyst is recovered via filtration and reused for 3–5 cycles without significant activity loss.

Radical-Mediated Synthesis via Alkoxy Intermediates

Oxalyl Chloride Activation

A radical pathway utilizes oxalyl chloride to convert 2,3,3-trimethylbutyl hydroperoxide into the corresponding peroxol. The process involves:

-

Generating tert-butoxy radicals through thermal decomposition of di-tert-butyl peroxyoxalate (DTBPO).

This method, while less common, provides access to stereochemically defined peroxides but requires stringent temperature control (80–100°C) to prevent premature decomposition.

Two-Phase Peroxidation Systems

Microreactor-based systems improve safety and selectivity for peroxide synthesis. In a capillary microreactor, 2,3,3-trimethylbutanol and H₂O₂ are introduced into separate phases (organic/aqueous), with interfacial reactions minimizing over-oxidation. Key advantages include:

Comparative Analysis of Preparation Methods

Critical Factors Influencing Synthesis Efficiency

Hydrogen Peroxide Concentration

Optimizing H₂O₂ concentration (25–55 wt.%) balances reactivity and safety. Concentrations >55 wt.% increase explosion risks, while <25 wt.% prolong reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.